molecular formula C16H18N4O2 B6612491 3-(6-Nitro-quinolin-2-yl)-3,9-diaza-bicyclo[3.3.1]Nonane CAS No. 946077-55-0

3-(6-Nitro-quinolin-2-yl)-3,9-diaza-bicyclo[3.3.1]Nonane

Cat. No. B6612491
CAS RN: 946077-55-0
M. Wt: 298.34 g/mol
InChI Key: CPSBRHYSIKSARS-UHFFFAOYSA-N
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Description

3-(6-Nitro-quinolin-2-yl)-3,9-diaza-bicyclo[3.3.1]Nonane, also known as NQDN, is an organic compound with a wide range of applications in scientific research. It is a bicyclic compound composed of two rings, one of which is a quinoline and the other a nonane. NQDN is a valuable synthetic precursor and is used in the synthesis of a variety of heterocyclic compounds. It is also used in the synthesis of pharmaceuticals, agrochemicals, and other biologically active agents.

Scientific Research Applications

3-(6-Nitro-quinolin-2-yl)-3,9-diaza-bicyclo[3.3.1]Nonane is a valuable compound for scientific research, particularly in the fields of organic chemistry and medicinal chemistry. It is used as a precursor for the synthesis of a variety of heterocyclic compounds, including pharmaceuticals, agrochemicals, and other biologically active agents. In addition, it is used as a reagent in the synthesis of peptides, peptidomimetics, and other biologically active molecules.

Mechanism of Action

The mechanism of action of 3-(6-Nitro-quinolin-2-yl)-3,9-diaza-bicyclo[3.3.1]Nonane is not fully understood. It is believed that the nitro group of the quinoline ring is responsible for the compound's reactivity. The nitro group is capable of undergoing nucleophilic substitution reactions with various electrophiles, such as amines and thiols. These reactions result in the formation of new compounds with unique properties.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(6-Nitro-quinolin-2-yl)-3,9-diaza-bicyclo[3.3.1]Nonane are not well understood. In vitro studies suggest that the compound has weak inhibitory activity against the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmission. However, further studies are needed to elucidate the exact mechanism of action of 3-(6-Nitro-quinolin-2-yl)-3,9-diaza-bicyclo[3.3.1]Nonane in vivo.

Advantages and Limitations for Lab Experiments

3-(6-Nitro-quinolin-2-yl)-3,9-diaza-bicyclo[3.3.1]Nonane is a useful compound for laboratory experiments due to its availability and low cost. It is also relatively stable and can be stored for long periods of time. However, it is important to note that 3-(6-Nitro-quinolin-2-yl)-3,9-diaza-bicyclo[3.3.1]Nonane is a hazardous compound and should be handled with care. It is also important to note that the compound is highly reactive and should be used in an appropriate solvent.

Future Directions

The potential applications of 3-(6-Nitro-quinolin-2-yl)-3,9-diaza-bicyclo[3.3.1]Nonane are numerous and varied. It is possible that the compound could be used as a precursor for the synthesis of novel heterocyclic compounds, such as pharmaceuticals and agrochemicals. In addition, further research is needed to explore the biochemical and physiological effects of 3-(6-Nitro-quinolin-2-yl)-3,9-diaza-bicyclo[3.3.1]Nonane. Finally, the compound could be used as a reagent in the synthesis of peptides, peptidomimetics, and other biologically active molecules.

properties

IUPAC Name

2-(3,9-diazabicyclo[3.3.1]nonan-3-yl)-6-nitroquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O2/c21-20(22)14-5-6-15-11(8-14)4-7-16(18-15)19-9-12-2-1-3-13(10-19)17-12/h4-8,12-13,17H,1-3,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPSBRHYSIKSARS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(CC(C1)N2)C3=NC4=C(C=C3)C=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101207642
Record name 3-(6-Nitro-2-quinolinyl)-3,9-diazabicyclo[3.3.1]nonane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101207642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(6-Nitro-quinolin-2-yl)-3,9-diaza-bicyclo[3.3.1]Nonane

CAS RN

946077-55-0
Record name 3-(6-Nitro-2-quinolinyl)-3,9-diazabicyclo[3.3.1]nonane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=946077-55-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(6-Nitro-2-quinolinyl)-3,9-diazabicyclo[3.3.1]nonane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101207642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 3-(6-nitro-quinolin-2-yl)-3,9-diaza-bicyclo[3.3.1]nonane-9-carboxylic acid tert-butyl ester (0.6 g, 1.51 mmol), prepared by method A and trifluoroacetic acid (1.7 g, 15.1 mmol) was stirred for 10 min at room-temperature. Aqueous ammonia was added and the mixture was extracted with dichloromethane. The mixture was dried and evaporated followed by stirring in diethylether and filtration. Yield 320 mg (71%).
Name
3-(6-nitro-quinolin-2-yl)-3,9-diaza-bicyclo[3.3.1]nonane-9-carboxylic acid tert-butyl ester
Quantity
0.6 g
Type
reactant
Reaction Step One
Quantity
1.7 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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